molecular formula C37H66O7 B1241370 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)-

2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)-

Cat. No.: B1241370
M. Wt: 622.9 g/mol
InChI Key: GXZZLWVQYXFTJE-LUVUIASKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their cytotoxic properties, particularly against tumor cellsThis compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of squamotacin involves several steps, starting from the extraction of precursors from Annona squamosa. The process typically includes:

    Extraction: The initial step involves extracting the crude acetogenins from the seeds or other parts of the plant using solvents like methanol or ethanol.

    Purification: The crude extract is then purified using chromatographic techniques to isolate squamotacin.

    Chemical Synthesis: In some cases, chemical synthesis may be employed to produce squamotacin in the laboratory.

Industrial Production Methods: Industrial production of squamotacin is still in its nascent stages. The primary method involves large-scale extraction and purification from Annona squamosa. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of squamotacin production .

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of squamotacin, each with distinct biological properties .

Scientific Research Applications

2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of annonaceous acetogenins.

    Biology: Investigated for its role in cellular processes and its effects on different cell lines.

    Medicine: Explored for its potential as an anti-cancer agent, particularly against prostate and breast cancer cells.

Mechanism of Action

2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- exerts its effects primarily through the inhibition of NADH oxidase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in tumor cells, leading to cell death. 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- also targets other molecular pathways, including the induction of apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)- is unique due to its selective cytotoxicity towards certain tumor cells, particularly prostate cancer cells. Its mechanism of action, involving the inhibition of NADH oxidase, sets it apart from other similar compounds .

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-11-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1

InChI Key

GXZZLWVQYXFTJE-LUVUIASKSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Synonyms

squamotacin

Origin of Product

United States

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